molecular formula C9H12Br2ClN3 B12123186 6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine CAS No. 85826-39-7

6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine

Cat. No.: B12123186
CAS No.: 85826-39-7
M. Wt: 357.47 g/mol
InChI Key: WNYQCYJYKZEAKU-UHFFFAOYSA-N
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Description

6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine is a chemical compound with the molecular formula C9H12Br2ClN3 and a molecular weight of 357.4727 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, dibromopropyl, and dimethyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine typically involves the reaction of 6-chloro-2-methyl-4-pyrimidinamine with 2,3-dibromopropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and purification steps to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can lead to the formation of an oxidized pyrimidine compound.

Scientific Research Applications

6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dibromopropyl groups on the pyrimidine ring makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

85826-39-7

Molecular Formula

C9H12Br2ClN3

Molecular Weight

357.47 g/mol

IUPAC Name

6-chloro-5-(2,3-dibromopropyl)-N,2-dimethylpyrimidin-4-amine

InChI

InChI=1S/C9H12Br2ClN3/c1-5-14-8(12)7(3-6(11)4-10)9(13-2)15-5/h6H,3-4H2,1-2H3,(H,13,14,15)

InChI Key

WNYQCYJYKZEAKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CC(CBr)Br)NC

Origin of Product

United States

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